4-Bromo-3-propylbenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
254745-39-6 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-3-propylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-2-3-9-6-8(7-12)4-5-10(9)11/h4-7H,2-3H2,1H3 |
InChI Key |
ZFBAFYOQOUKSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Propylbenzaldehyde
Nucleophilic Additions to the Aldehyde Carbonyl
The polarized carbon-oxygen double bond of the aldehyde group in 4-bromo-3-propylbenzaldehyde makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles. This reactivity is the basis for several fundamental transformations, including reductions to alcohols and the formation of new carbon-carbon bonds.
Hydride Reductions to the Primary Alcohol
The reduction of the aldehyde functionality in this compound to a primary alcohol, (4-bromo-3-propylphenyl)methanol, is a common and straightforward transformation. This is typically achieved using complex metal hydrides that act as a source of the hydride ion (H⁻).
Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). The reaction involves the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.
Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. While effective, its high reactivity makes it less selective than NaBH₄.
Another significant method related to hydride transfer is the synthesis of this compound itself from the corresponding nitrile. In a documented synthesis, 4-bromo-3-propylbenzonitrile was treated with Diisobutylaluminium hydride (DIBAL-H) to yield this compound in high yield. googleapis.comgoogle.comgoogle.com This reaction, which proceeds via a stable imine-aluminum intermediate that is hydrolyzed during workup, highlights the utility of hydride reagents in the chemistry of this compound family. googleapis.comgoogle.comgoogle.com
Table 1: Hydride Reduction of this compound
| Reactant | Reagent | Product |
|---|
Organometallic Additions for Carbon-Carbon Bond Formation
The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a powerful method for forming new carbon-carbon bonds. This addition results in the formation of a secondary alcohol upon acidic workup.
The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This creates a new carbon-carbon single bond and forms a magnesium or lithium alkoxide intermediate. Subsequent protonation of this intermediate with a weak acid, such as aqueous ammonium (B1175870) chloride, yields the final secondary alcohol product. The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol.
Table 2: Organometallic Addition to this compound
| Reactant | Reagent | Intermediate | Product (after workup) |
|---|
Wittig and Related Olefination Reactions
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for converting aldehydes into alkenes (olefins). These reactions allow for the direct formation of a carbon-carbon double bond at the position of the former carbonyl group.
In the Wittig reaction, a phosphorus ylide (a Wittig reagent) attacks the aldehyde. This leads to a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. The oxaphosphetane then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than Wittig ylides. guidechem.comchembuyersguide.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. Furthermore, HWE reactions with stabilized phosphonates typically show high selectivity for the formation of (E)-alkenes. guidechem.comchembuyersguide.com The reaction proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates to give the alkene. guidechem.com
Table 3: Olefination Reactions of this compound
| Reaction Type | Reactant | Reagent | General Product |
|---|---|---|---|
| Wittig Reaction | This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Bromo-2-propyl-4-vinylbenzene |
| Horner-Wadsworth-Emmons | This compound | Triethyl phosphonoacetate & Base (e.g., NaH) | Ethyl 3-(4-bromo-3-propylphenyl)acrylate |
Condensation Reactions Involving the Aldehyde Group
Condensation reactions of this compound involve the reaction of the aldehyde with a nucleophile, typically containing an N-H or an acidic C-H bond, followed by the elimination of a water molecule. These reactions are fundamental for synthesizing important derivatives like imines, oximes, and α,β-unsaturated systems.
Formation of Imines and Oximes
Imines, also known as Schiff bases, are formed through the condensation of this compound with primary amines. The reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the C=N double bond of the imine.
Similarly, the reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. This reaction follows the same mechanistic pathway as imine formation. A general procedure for synthesizing oximes involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate, often in an alcohol-water solvent mixture. google.com
Table 4: Imine and Oxime Formation from this compound
| Reactant | Reagent | Product Class | Product Name |
|---|---|---|---|
| This compound | Aniline (C₆H₅NH₂) | Imine | N-((4-Bromo-3-propylphenyl)methylene)aniline |
| This compound | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
Aldol (B89426) and Knoevenagel Condensations
This compound, lacking α-hydrogens, cannot enolize and thus cannot act as the nucleophilic component in aldol-type reactions. However, it is an excellent electrophilic partner in crossed-aldol or Claisen-Schmidt condensations. In a Claisen-Schmidt condensation, it reacts with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) to form a β-hydroxy carbonyl compound, which readily dehydrates to yield a stable, conjugated α,β-unsaturated carbonyl compound.
The Knoevenagel condensation involves the reaction of this compound with a compound possessing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile, or ethyl acetoacetate). The reaction is catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. The base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct typically undergoes spontaneous dehydration to produce a stable, highly conjugated product.
Table 5: Condensation Reactions of this compound
| Reaction Type | Reactant | Reagent | Product |
|---|---|---|---|
| Claisen-Schmidt Condensation | This compound | Acetophenone & Base (e.g., NaOH) | (E)-1-(4-Bromo-3-propylphenyl)-3-phenylprop-2-en-1-one |
| Knoevenagel Condensation | This compound | Diethyl malonate & Base (e.g., Piperidine) | Diethyl 2-((4-bromo-3-propylphenyl)methylene)malonate |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with three distinct groups: a propyl group, a bromine atom, and an aldehyde (formyl) group. The reactivity and regioselectivity of further electrophilic aromatic substitution reactions are governed by the interplay of the electronic and steric effects of these substituents.
Propyl Group (-CH₂CH₂CH₃): An alkyl group that is weakly activating and directs incoming electrophiles to the ortho and para positions.
Bromo Group (-Br): A halogen that is deactivating due to its inductive electron-withdrawing effect but is ortho, para-directing due to resonance electron donation.
Aldehyde Group (-CHO): A strongly deactivating group that directs incoming electrophiles to the meta position.
The available positions for substitution on the ring are C2, C5, and C6. The directing effects of the existing substituents on these positions are summarized below.
| Position | Directing Effect of Propyl Group (at C3) | Directing Effect of Bromo Group (at C4) | Directing Effect of Aldehyde Group (at C1) | Overall Tendency |
|---|---|---|---|---|
| C2 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Favored by propyl group, disfavored by others. |
| C5 | Meta (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Favored by aldehyde and bromo groups. |
| C6 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Favored by all three groups to varying extents. |
Based on a consensus of these directing effects, the C6 position is the most likely site for electrophilic attack, as it is meta to the deactivating aldehyde group and ortho to the activating propyl group.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by various electrophiles. organic-chemistry.org
In this compound, the aldehyde group can act as a DMG by coordinating with the lithium reagent, directing deprotonation to the adjacent C2 position. baranlab.org However, several challenges exist. Aldehydes are highly electrophilic and can be attacked by organolithium bases. Therefore, protection of the aldehyde, for instance as a dimethyl acetal, is often necessary before metalation.
A significant competing reaction is lithium-halogen exchange at the C4-Br bond, which is generally much faster than C-H deprotonation for aryl bromides when using alkyllithium bases like n-BuLi or t-BuLi. uwindsor.ca To favor deprotonation over halogen exchange, a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be more suitable.
Assuming successful metalation at the C2 position (ortho to the protected aldehyde), the resulting aryllithium species can be quenched with a variety of electrophiles to introduce new functional groups.
| Electrophile | Functional Group Introduced | Product Type |
|---|---|---|
| D₂O (Deuterium oxide) | -D (Deuterium) | Deuterated arene |
| CH₃I (Iodomethane) | -CH₃ (Methyl) | Methylated arene |
| (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | Silylated arene |
| CO₂ (Carbon dioxide), then H₃O⁺ | -COOH (Carboxylic acid) | Benzoic acid derivative |
| I₂ (Iodine) | -I (Iodo) | Iodinated arene |
Further Halogenation or Nitration Studies
Further electrophilic substitution on the this compound ring would introduce an additional substituent, leading to a tetrasubstituted benzene derivative.
Halogenation: Electrophilic bromination, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, would be directed primarily by the existing substituents. As analyzed previously, the C6 position is the most probable site of substitution. The propyl group at C3 strongly directs ortho to C2 and C6, while the aldehyde at C1 directs meta to C5 and C6. The convergence of these directing effects makes the C6 position the most electronically favored for substitution. Steric hindrance from the adjacent propyl group is a factor but is unlikely to completely prevent reaction at this site.
Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group. The nitro group is a powerful electrophile and, similar to halogenation, its addition would be governed by the existing groups. The reaction would be expected to yield primarily 6-nitro-4-bromo-3-propylbenzaldehyde. The strongly deactivating nature of both the aldehyde and the newly introduced nitro group would make any subsequent electrophilic substitution exceedingly difficult.
Transition Metal-Catalyzed Transformations
The aryl bromide functionality at the C4 position of this compound is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions at the Aryl Bromide
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. nih.gov It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.govnih.gov
For this compound, the C-Br bond serves as the electrophilic partner. It can be coupled with a diverse range of boronic acids or boronic esters (R-B(OR)₂) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position. nih.gov
| Organoboron Reagent | Typical Catalyst | Typical Base | Product Structure |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Propyl-[1,1'-biphenyl]-4-carbaldehyde |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | 3-Propyl-4-(thiophen-2-yl)benzaldehyde |
| Methylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 4-Methyl-3-propylbenzaldehyde |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | 3-Propyl-4-vinylbenzaldehyde |
Sonogashira, Heck, and Stille Coupling Reactions
Beyond the Suzuki-Miyaura coupling, the aryl bromide of this compound can participate in several other key palladium-catalyzed transformations.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgsynarchive.com This method provides a direct route to arylalkynes.
Heck Reaction: The Heck reaction couples aryl halides with alkenes, usually in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov It is a valuable method for synthesizing substituted alkenes, such as stilbenes and cinnamates, and generally exhibits high trans selectivity. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) compound. organic-chemistry.orgwikipedia.org It is known for its versatility and tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org
| Reaction | Coupling Partner | Bond Formed | Typical Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Arylalkyne |
| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Substituted Alkene |
| Stille | Organostannane (R-SnR'₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Biaryl, Alkylarene |
Carbonylation Reactions to Extend the Aldehyde Functionality
Palladium-catalyzed carbonylation reactions offer a direct method for converting the aryl bromide in this compound into various carbonyl-containing functional groups. nih.gov These reactions involve the insertion of carbon monoxide (CO) into the carbon-bromine bond, forming a palladium-acyl intermediate. This intermediate can then be trapped by a variety of nucleophiles. nih.gov Performing these reactions at atmospheric pressure is often possible with the appropriate choice of ligand, such as Xantphos. nih.gov
The existing aldehyde group at C1 and the newly formed carbonyl group at C4 would result in a difunctionalized benzene derivative, a valuable building block for more complex molecules.
| Nucleophile | Reagent(s) | Product Functional Group (at C4) |
|---|---|---|
| Water | H₂O | Carboxylic Acid (-COOH) |
| Alcohol | R-OH | Ester (-COOR) |
| Primary or Secondary Amine | R₂NH | Amide (-CONR₂) |
| N,O-Dimethylhydroxylamine | (MeO)MeNH | Weinreb Amide (-CON(OMe)Me) |
Radical Reactions Involving this compound
Radical reactions involving this compound would primarily occur at the benzylic position of the propyl group. The benzylic C-H bonds are the most susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. pressbooks.publibretexts.org The stability of carbon radicals follows the order: tertiary > secondary > primary, with benzylic and allylic radicals being even more stable than tertiary radicals due to resonance delocalization. pressbooks.pubmasterorganicchemistry.comchemistrysteps.com
A common radical reaction for such a substrate is benzylic bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, allows for the selective bromination of the carbon atom attached to the aromatic ring.
The predicted mechanism for the radical bromination of this compound is as follows:
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with HBr, which is often present in trace amounts or generated in situ, to produce a bromine radical (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic position of the propyl group on this compound, forming a resonance-stabilized benzylic radical and HBr.
The benzylic radical then reacts with a molecule of Br₂, which is present in low concentrations, to form the brominated product and a new bromine radical. This new bromine radical can then continue the chain reaction.
Termination: The reaction is terminated when two radical species combine.
The selectivity of bromination over chlorination in such reactions is noteworthy; bromination is significantly more selective for the weakest C-H bond due to the endothermic nature of the hydrogen abstraction step. masterorganicchemistry.comlibretexts.org
Table 1: Predicted Products of Radical Bromination of this compound
| Reactant | Reagents | Major Product | Minor Products |
| This compound | NBS, AIBN (cat.), CCl₄, heat | 4-Bromo-3-(1-bromopropyl)benzaldehyde | 4-Bromo-3-(2-bromopropyl)benzaldehyde, 4-Bromo-3-(3-bromopropyl)benzaldehyde |
Enantioselective and Diastereoselective Transformations
Specific examples of enantioselective and diastereoselective transformations of this compound are not documented in the scientific literature. However, the aldehyde functional group is a versatile handle for a wide array of asymmetric reactions. The principles of stereoselective synthesis can be applied to predict how this molecule might behave.
The development of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the conversion of achiral or racemic starting materials into enantioenriched products. nih.govnih.gov For an aldehyde like this compound, several classes of chiral catalysts could be employed for various transformations:
Organocatalysts: Chiral amines, such as proline and its derivatives, are effective catalysts for asymmetric aldol reactions, Mannich reactions, and Michael additions involving aldehydes. nih.gov These catalysts function by forming chiral enamines or iminium ions as key intermediates. For instance, a chiral prolinamide catalyst could be used to promote the enantioselective addition of a nucleophile to the aldehyde group of this compound.
Chiral Lewis Acids: Chiral Lewis acid catalysts, often based on metals like titanium, boron, or zinc complexed with chiral ligands, can activate the aldehyde group towards nucleophilic attack. researchgate.net This approach is widely used in asymmetric allylation, cyanation, and Diels-Alder reactions. A chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), for example, could be used for the enantioselective reduction of the aldehyde to the corresponding alcohol.
Transition Metal Catalysts: Chiral transition metal complexes are used in a vast number of asymmetric reactions. For example, a chiral palladium catalyst could be utilized in an asymmetric allylic alkylation if the propyl group were functionalized with a leaving group. rsc.org
Table 2: Potential Asymmetric Transformations of this compound and Relevant Chiral Catalysts
| Reaction Type | Potential Chiral Catalyst Class | Expected Chiral Product |
| Aldol Reaction | Proline derivatives | Chiral β-hydroxy aldehyde |
| Asymmetric Reduction | Chiral oxazaborolidine (CBS) catalyst | Chiral (4-bromo-3-propylphenyl)methanol |
| Asymmetric Allylation | Chiral Lewis acid with allylsilane | Chiral homoallylic alcohol |
When a molecule already contains a stereocenter, subsequent reactions can be influenced to favor the formation of one diastereomer over another. This is known as diastereoselective control. If this compound were to be transformed into a chiral intermediate, for example, by an enantioselective reaction at the aldehyde, the existing stereocenter could direct the stereochemical outcome of further reactions.
For instance, if the aldehyde was converted to a chiral alcohol, subsequent epoxidation of an adjacent double bond (if introduced) would likely be diastereoselective. The directing effect of the hydroxyl group, often through hydrogen bonding with the reagent, would favor attack from one face of the molecule.
Similarly, in multi-step syntheses, the stereochemistry of one reaction can set the stage for subsequent stereoselective transformations. The principles of Felkin-Anh or Cram chelation models are often used to predict the outcome of nucleophilic additions to chiral aldehydes or ketones, which could be intermediates derived from this compound.
Without specific literature examples for this compound, the discussion of diastereoselective control remains theoretical, based on well-established models of stereochemical induction.
Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 3 Propylbenzaldehyde
Aryl Aldehyde Derivatives with Varied Substituents
The core structure of 4-bromo-3-propylbenzaldehyde can be systematically altered to produce a library of related aryl aldehydes. These modifications can be directed at the alkyl chain or the halogen substituent, providing insights into structure-activity relationships and allowing for the fine-tuning of molecular properties.
Modifications of the Propyl Chain
The propyl group at the C-3 position of the benzaldehyde (B42025) ring is a key feature that can be modified to influence the molecule's steric and electronic properties. Standard alkyl chain functionalization reactions can be employed to introduce a variety of chemical handles.
Key Research Findings:
Oxidation: Selective oxidation of the benzylic position of the propyl chain can yield a ketone or a secondary alcohol. This introduces a new point for diversification. For example, oxidation could lead to the formation of 4-bromo-3-(1-oxopropyl)benzaldehyde or 4-bromo-3-(1-hydroxypropyl)benzaldehyde.
Chain Elongation/Shortening: While synthetically challenging on the final molecule, analogues with different alkyl chain lengths (e.g., ethyl, butyl) can be prepared from different starting materials to probe the effect of chain length on biological activity or material properties.
Introduction of Unsaturation: Dehydrogenation of the propyl chain could introduce a double bond, yielding compounds like 4-bromo-3-(prop-1-en-1-yl)benzaldehyde. This modification alters the geometry and electronic nature of the substituent.
Table 1: Potential Modifications of the Propyl Chain
| Modification Type | Potential Product Name | Key Reagents/Conditions |
| Benzylic Oxidation | 4-Bromo-3-(1-oxopropyl)benzaldehyde | e.g., KMnO₄, CrO₃ |
| Chain Isomerization | 4-Bromo-3-isopropylbenzaldehyde | Via rearrangement from a suitable precursor |
| Unsaturation | 4-Bromo-3-(prop-1-en-1-yl)benzaldehyde | Dehydrogenation catalysts (e.g., Pd/C) |
Alterations in the Halogen Position or Type
The bromine atom at the C-4 position is a crucial functional group, primarily serving as a handle for cross-coupling reactions. Its position and identity can be varied to create a range of structural analogues.
Key Research Findings:
Positional Isomers: The synthesis of isomers such as 2-bromo-3-propylbenzaldehyde or 3-bromo-4-propylbenzaldehyde would require different synthetic routes, starting from appropriately substituted propylbenzene (B89791) precursors. The regioselectivity of bromination is heavily influenced by the directing effects of the existing substituents.
Halogen Exchange: The bromine can be replaced by other halogens. For instance, a Finkelstein-type reaction could potentially be used to synthesize 4-iodo-3-propylbenzaldehyde, providing a more reactive handle for certain coupling reactions. Synthesis of the corresponding chloro- or fluoro-analogues would typically start from different precursors, such as 2-fluoro-4-bromotoluene, which can be elaborated into the desired aldehyde. The synthesis of 4-bromo-2-fluorobenzaldehyde (B134337) from 1,4-dibromo-2-fluorobenzene (B72686) has been reported, demonstrating the feasibility of preparing such halogenated patterns.
Table 2: Examples of Halogen Alterations
| Derivative Type | Example Compound Name | Synthetic Precursor Example |
| Positional Isomer | 2-Bromo-3-propylbenzaldehyde | 1-Bromo-2-propylbenzene (B2752785) |
| Halogen Exchange | 4-Iodo-3-propylbenzaldehyde | This compound |
| Different Halogen | 4-Chloro-3-propylbenzaldehyde | 1-Chloro-2-propylbenzene |
| Fluoro-analogue | 4-Bromo-2-fluorobenzaldehyde | 1,4-Dibromo-2-fluorobenzene |
Design and Synthesis of Heterocyclic Compounds Incorporating the 4-Bromo-3-propylbenzoyl Moiety
The this compound scaffold is an excellent starting point for the synthesis of a wide array of heterocyclic compounds. The aldehyde group can participate in condensation and cyclization reactions, while the bromine atom allows for intramolecular or intermolecular C-N, C-O, and C-S bond formation, often mediated by transition metal catalysts.
Construction of Nitrogen-Containing Heterocycles (e.g., indoles, triazoles, pyrimidines)
The ortho-disposition of the aldehyde and bromine functionalities is particularly useful for constructing fused nitrogen-containing heterocycles.
Key Research Findings:
Indazoles: One-pot reactions of 2-bromobenzaldehydes with aryl hydrazines, often catalyzed by palladium, can yield indazole derivatives. tandfonline.com This methodology is applicable to this compound, which would react with hydrazine (B178648) to form substituted indazoles.
Triazoles: The aldehyde can be converted to an azide (B81097), which can then undergo cycloaddition reactions. For example, oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl azide and subsequent Curtius rearrangement, could provide an amine. Alternatively, reaction of the aldehyde with sodium azide under specific conditions can lead to tetrazole formation. tandfonline.com The synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazoles from α,β-acetylenic aldehydes and sodium azide has been documented, showcasing a relevant synthetic strategy. nih.gov
Pyrimidines: Pyrimidines can be synthesized from chalcones, which are readily prepared from benzaldehydes. nih.gov The reaction of this compound with an appropriate ketone would yield a chalcone (B49325) intermediate, which can then be cyclized with urea (B33335) or thiourea (B124793) to form a pyrimidine (B1678525) ring. nih.gov
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
The reactivity of the aldehyde and bromo groups also permits the synthesis of heterocycles containing oxygen or sulfur.
Key Research Findings:
Benzofurans: The synthesis of benzofurans can be achieved from ortho-halobenzaldehydes through various multi-step sequences. For example, a Wittig reaction to extend the aldehyde into an alkene, followed by an intramolecular Heck reaction or other palladium-catalyzed cyclization, could form the furan (B31954) ring.
Benzothiophenes: Similar to benzofurans, benzothiophenes can be synthesized from this compound. This often involves converting the aldehyde into a group that can be cyclized onto the aromatic ring via the bromine handle. For example, reaction with a thiol-containing reagent followed by intramolecular cyclization is a common strategy.
Thiadiazoles: The synthesis of thiadiazole derivatives can be achieved through various routes. For instance, molecular iodine-catalyzed oxidative cyclization of amidines and isothiocyanates provides a pathway to 5-imino-1,2,4-thiadiazoles. organic-chemistry.org The aldehyde group of this compound can be converted to an amidine to participate in such reactions.
Scaffold Design for Molecular Diversity
Scaffold diversity is a critical concept in drug discovery and materials science, aiming to create collections of molecules with varied three-dimensional structures. nih.govcam.ac.uk The this compound molecule is an ideal starting scaffold for diversity-oriented synthesis because it contains two distinct and orthogonally reactive functional groups.
Key Research Findings:
Orthogonal Reactivity: The aldehyde and the aryl bromide can be addressed with different sets of reagents. The aldehyde is amenable to reactions like reductive amination, Wittig reactions, aldol (B89426) condensations, and the formation of imines or hydrazones. The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net
Library Synthesis: By combining reactions at both sites, a large and diverse library of compounds can be generated from a single starting material. For example, a Suzuki coupling at the C-4 position can introduce a range of aryl or heteroaryl groups, and each of these products can then be further diversified through reactions at the aldehyde group. This parallel synthesis approach is highly efficient for exploring chemical space. cam.ac.uk
Natural Product-like Scaffolds: The strategic use of intramolecular reactions that engage both the aldehyde (or a derivative) and the aryl bromide can lead to the formation of complex, fused ring systems that mimic the scaffolds found in natural products. cam.ac.uk This approach allows for the creation of structurally novel and complex molecules from a simple, readily accessible starting material. The ability to generate a multitude of distinct molecular skeletons from a common intermediate is a hallmark of efficient scaffold design. cam.ac.uk
Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Bromo 3 Propylbenzaldehyde Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-3-propylbenzaldehyde in solution. Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.0-8.0 ppm). The propyl group protons will show characteristic signals in the aliphatic region (δ 0.9-3.0 ppm), with the benzylic methylene (B1212753) protons appearing more downfield than the other alkyl protons due to the influence of the aromatic ring.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically between δ 190-200 ppm. nih.gov Aromatic carbons resonate in the δ 120-150 ppm range, with their specific shifts influenced by the bromo and propyl substituents. Substituent chemical shift (SCS) increments can be used to predict the approximate chemical shifts of the aromatic carbons. nih.govresearchgate.net The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aldehyde H | 9.5 - 10.5 | --- | Singlet |
| Aromatic H | 7.0 - 8.0 | --- | Multiplets |
| Benzylic CH₂ | 2.5 - 2.8 | ~35-40 | Triplet |
| Methylene CH₂ | 1.5 - 1.8 | ~22-26 | Sextet |
| Methyl CH₃ | 0.9 - 1.1 | ~13-15 | Triplet |
| Aldehyde C | --- | 190 - 200 | Singlet |
| Aromatic C | --- | 120 - 150 | Multiple |
| Benzylic C | --- | ~35-40 | Singlet |
| Methylene C | --- | ~22-26 | Singlet |
| Methyl C | --- | ~13-15 | Singlet |
Note: Predicted values are based on typical ranges for similar substituted benzaldehydes and propylbenzenes.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons of the propyl group (methyl to methylene, methylene to benzylic methylene). It would also help in deciphering the coupling network of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for each protonated carbon in the propyl group and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for confirming the substitution pattern on the benzene ring. For instance, correlations would be expected between the aldehydic proton and the aromatic carbons C2 and C6, and between the benzylic protons of the propyl group and the aromatic carbons C2, C3, and C4.
Solid-State NMR Applications
While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net Deviations in chemical shifts compared to the solution-state NMR can indicate the influence of the crystalline environment. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Validation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound.
The FT-IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the aldehyde group in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group are seen just below 3000 cm⁻¹. The spectrum will also contain bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region and a C-Br stretching vibration at lower wavenumbers.
Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch is also Raman active. These experimental spectra can be compared with theoretically calculated spectra to validate the proposed structure.
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | < 3000 | Medium-Strong |
| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak |
| C=O Stretch | 1690 - 1715 | 1690 - 1715 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-H Bending | 1350 - 1480 | 1350 - 1480 | Medium |
| C-Br Stretch | 500 - 650 | 500 - 650 | Medium-Strong |
Note: Frequencies are approximate and can be influenced by the molecular environment.
Correlation of Vibrational Modes with Electronic Structure
The vibrational frequencies and intensities are directly related to the electronic structure of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), can be performed to compute the optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov The correlation between the experimental and calculated spectra can provide a deeper understanding of the molecule's electronic properties. For instance, the position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the propyl group will influence the bond order of the carbonyl group and thus its vibrational frequency.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu
Common fragmentation pathways for substituted benzaldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl radical (M-29). youtube.com For this compound, alpha-cleavage adjacent to the aromatic ring could lead to the loss of an ethyl radical (M-29), resulting in a stable benzylic cation. Another expected fragmentation is the cleavage of the C-Br bond. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. researchgate.net HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the identity of the synthesized compound.
Tandem Mass Spectrometry for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides critical insights into its molecular structure through characteristic fragmentation patterns. The process involves the ionization of the molecule, selection of the molecular ion (or a primary fragment ion), and subsequent collision-induced dissociation (CID) to generate a spectrum of fragment ions.
The fragmentation of this compound is expected to be governed by the functionalities present: the aromatic ring, the bromine substituent, the propyl group, and the aldehyde group. While direct experimental data for this specific compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of similar aromatic aldehydes and alkyl-halobenzenes.
The initial electron ionization (EI) would generate the molecular ion [M]•+. A primary and highly characteristic fragmentation event for benzaldehydes is the loss of a hydrogen radical (•H) from the aldehyde group to form a stable acylium ion [M-H]+. Another common fragmentation is the loss of the entire aldehyde group as a radical (•CHO), resulting in an [M-CHO]+ ion. The propyl side chain can undergo benzylic cleavage, leading to the loss of an ethyl radical (•C2H5) to form a stable benzylic cation. The presence of bromine is notable due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic doublets for all bromine-containing fragments, aiding in their identification.
Table 1: Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 226/228 [M]•+ | [M-H]+ | 225/227 | H• |
| 226/228 [M]•+ | [M-CHO]+ | 197/199 | CHO• |
| 226/228 [M]•+ | [M-C2H5]+ | 197/199 | C2H5• |
| 226/228 [M]•+ | [M-Br]+ | 147 | Br• |
Note: The m/z values are presented as pairs (e.g., 226/228) to represent the isotopic peaks due to the presence of 79Br and 81Br.
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature review, a specific crystal structure for this compound has not been deposited in crystallographic databases. However, analysis of closely related structures, such as 4-bromo-3-hydroxybenzaldehyde, provides a strong basis for predicting its structural characteristics. researchgate.net For this compound, a single-crystal X-ray diffraction experiment would be expected to reveal a nearly planar benzaldehyde (B42025) core. The C-Br and C=O bond lengths would be consistent with those of other brominated aromatic aldehydes. The propyl group would likely exhibit some conformational flexibility, and its preferred orientation relative to the aromatic ring would be determined. The crystal packing would be influenced by weak intermolecular forces, including dipole-dipole interactions involving the carbonyl group and the C-Br bond, as well as van der Waals forces.
Table 2: Illustrative Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c (example) | Defines the specific symmetry elements within the crystal. |
| C-Br Bond Length | ~1.90 Å | Confirms the covalent bond between carbon and bromine. |
| C=O Bond Length | ~1.21 Å | Typical length for an aromatic aldehyde carbonyl group. |
| C-C-C Angle (propyl) | ~112° | Indicates the tetrahedral geometry of the sp³ hybridized carbons. |
This table is illustrative and based on expected values from similar known structures.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying components of a mixture. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis. nih.govsielc.com
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for impurity identification. nih.govrsc.org GC is particularly effective for detecting and quantifying starting materials, regioisomeric impurities, and by-products from the synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a complementary technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For this compound, reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). sielc.com A UV detector is highly effective as the aromatic ring and carbonyl group are strong chromophores. HPLC is ideal for monitoring reactions in solution and for analyzing non-volatile impurities or thermally sensitive compounds that are not amenable to GC analysis.
Table 3: Typical Chromatographic Conditions for Analysis of this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | DB-5 or similar (nonpolar) | C18 (reversed-phase) |
| Mobile/Carrier | Helium or Hydrogen | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Detector | FID or MS | UV-Vis (e.g., at 254 nm) |
| Temperature | Temperature programmed (e.g., 100-250°C) | Isothermal (e.g., 25-40°C) |
| Application | Purity, regioisomer analysis, volatile impurities | Reaction monitoring, purity, non-volatile impurities |
Chiral chromatography is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. It is important to note that this compound is an achiral molecule, meaning it does not have an enantiomer and cannot be resolved into different stereoisomers. Therefore, chiral chromatography is not applicable for determining its enantiomeric excess, as this value is undefined.
However, this technique becomes critically important when this compound is used as a prochiral precursor in asymmetric synthesis. For example, if the aldehyde group is reduced to a secondary alcohol using a chiral reducing agent or undergoes a nucleophilic addition that creates a new stereocenter, the resulting product will be chiral. In such cases, chiral chromatography (either GC or HPLC with a chiral stationary phase) would be the primary analytical method to determine the enantiomeric excess (e.e.) of the product. The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase. This analysis is essential for evaluating the stereoselectivity and effectiveness of the asymmetric reaction.
Computational Chemistry and Theoretical Studies on 4 Bromo 3 Propylbenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for calculating various molecular properties that provide a deeper understanding of a molecule's stability and reactivity. researchgate.netcam.ac.uk For 4-bromo-3-propylbenzaldehyde, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute key electronic descriptors.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.orgpearson.comtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing nature of the bromine atom and the aldehyde group is expected to influence the energies of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.15 |
Note: The data in this table is illustrative and represents plausible values for this compound based on typical DFT calculations for similar aromatic aldehydes.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. wolfram.comlibretexts.org These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials. deeporigin.com
For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential (red) around the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a prime site for interactions with electrophiles or for hydrogen bonding. The area around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution among the atoms. wikipedia.orguni-muenchen.de These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. researchgate.net While sensitive to the choice of basis set, Mulliken charges offer valuable insights into the electrostatic nature of the molecule. wikipedia.org
In this compound, the electronegative oxygen and bromine atoms are expected to carry partial negative charges, while the carbonyl carbon and the carbon atom attached to the bromine will likely have partial positive charges. The propyl group, being an alkyl group, is generally considered electron-donating and would influence the charge distribution on the benzene (B151609) ring.
Table 2: Plausible Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Mulliken Charge (e) |
|---|---|
| O (carbonyl) | -0.45 |
| C (carbonyl) | +0.35 |
| Br | -0.05 |
Note: This data is illustrative and represents expected charge distributions. Actual values would be obtained from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov For a flexible molecule like this compound, which possesses a rotatable propyl group and a carbonyl group, MD simulations can provide significant insights into its conformational landscape. rsc.orgacs.orgresearchgate.net By simulating the molecule's behavior over a period of time, researchers can explore the different accessible conformations and their relative stabilities. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological system or during a chemical reaction. The simulations can reveal the preferred orientations of the propyl chain and the aldehyde group relative to the benzene ring, as well as the energy barriers between different conformations.
Reaction Mechanism Elucidation via Computational Modeling
A key aspect of studying reaction mechanisms computationally is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. fiveable.megithub.iowikipedia.org The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. ox.ac.uk Computational methods can be used to search for the geometry of the transition state and to calculate its energy. nih.govrsc.org
For a reaction involving this compound, such as the nucleophilic addition of a cyanide ion to the carbonyl carbon, computational modeling could be used to:
Optimize the geometries of the reactants, the transition state, and the product.
Calculate the energy of each of these species.
Determine the activation energy for the reaction.
By performing these calculations, chemists can gain a detailed understanding of the reaction's feasibility and mechanism at a molecular level.
Table 3: Hypothetical Energy Profile for the Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
Note: The data presented is for illustrative purposes to demonstrate the type of information obtained from transition state calculations.
Solvent Effects on Reaction Pathways
Computational studies are instrumental in elucidating the profound impact of solvents on the reaction pathways of substituted benzaldehydes, such as this compound. The choice of solvent can significantly alter the kinetics, thermodynamics, and selectivity of a reaction by influencing the stability of reactants, transition states, and products. Theoretical models, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate these solvent effects.
The influence of a solvent is broadly categorized by its polarity, which can be further distinguished into polar protic and polar aprotic characteristics. Polar protic solvents, like ethanol (B145695) and water, can engage in hydrogen bonding, which can stabilize charged intermediates and transition states. For instance, in reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an acceleration of the reaction rate. This is due to the preferential stabilization of the more polar transition state relative to the less polar reactants. Conversely, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), possess large dipole moments but lack acidic protons for hydrogen bonding. nih.gov They are effective at solvating cations and can influence reaction pathways that involve charge separation. Nonpolar solvents, like toluene (B28343) and hexane, interact primarily through weaker van der Waals forces and tend to favor reactions where the polarity of the reactants and the transition state are similar. nih.gov
A pertinent example of solvent effects can be seen in condensation reactions, which are characteristic of aldehydes. Computational studies on the reaction of benzaldehyde (B42025) derivatives have shown that the energy barrier of the reaction can be significantly lowered in the presence of solvent molecules. For example, the presence of a few water molecules can facilitate proton transfer steps through a hydrogen-bonding network, thereby catalyzing the reaction. nih.gov In the context of this compound, the aldehyde group is the primary site for such reactions. The solvent can influence the nucleophilic attack on the carbonyl carbon and the subsequent steps of the reaction mechanism.
The stereoselectivity of reactions involving this compound can also be heavily dependent on the solvent. For example, in the Wittig reaction, which converts aldehydes to alkenes, the ratio of Z to E isomers of the product is highly sensitive to the solvent environment. digitellinc.com Computational analyses have revealed that solvents can alter the energy difference between the diastereomeric transition states leading to the different stereoisomers. digitellinc.com For instance, a non-stabilized ylide reacting with a benzaldehyde in a nonpolar solvent like toluene might favor the E-alkene, whereas in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), the Z-alkene is often the major product. digitellinc.com
The following table summarizes the observed effects of different solvents on a representative multi-component reaction involving a substituted benzaldehyde, which can be extrapolated to understand the potential behavior of this compound.
| Solvent | Solvent Type | Observed Yield (%) | Reference |
| Water | Polar Protic | 75 | researchgate.net |
| Ethanol | Polar Protic | 92 | researchgate.net |
| Acetonitrile | Polar Aprotic | 82 | researchgate.net |
| Tetrahydrofuran (THF) | Polar Aprotic | 70 | researchgate.net |
| Dichloromethane (B109758) | Polar Aprotic | 65 | nih.gov |
| Toluene | Nonpolar | 61 | researchgate.net |
| Hexane | Nonpolar | Low | nih.gov |
This table is generated based on data for a representative reaction of a substituted benzaldehyde and is intended to be illustrative of general solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to chemical reactivity, not biological)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry for predicting the chemical reactivity of molecules based on their structural and electronic properties. For this compound, QSAR models can be developed to correlate its molecular descriptors with its reactivity in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and oxidation/reduction reactions. These models are particularly valuable for predicting the reactivity of new or untested compounds without the need for extensive experimental work.
The fundamental principle of QSAR in the context of chemical reactivity is that the structure of a molecule, as defined by its descriptors, dictates its reactivity. These descriptors can be broadly classified into electronic, steric, and hydrophobic parameters. For a substituted benzaldehyde like this compound, the key descriptors would be related to the electronic effects of the bromo and propyl substituents on the benzene ring and the aldehyde functional group.
Electronic Descriptors: These parameters quantify the electron-donating or electron-withdrawing nature of the substituents.
Computed electronic properties: Quantum chemical calculations can provide a wealth of electronic descriptors, including atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy of the LUMO, for instance, can be correlated with the susceptibility of the carbonyl carbon to nucleophilic attack.
Steric Descriptors: These parameters account for the spatial arrangement of atoms and groups within the molecule.
Taft steric parameters (Es): These quantify the steric hindrance caused by substituents near a reaction center. The propyl group at the meta position and the bromo group at the para position to the aldehyde will exert some steric influence on reactions involving the aldehyde group or adjacent positions on the ring.
Molecular volume and surface area: These descriptors provide a more general measure of the molecule's size and shape, which can be important in reactions where the approach of a reagent is sterically hindered.
A hypothetical QSAR model for the reactivity of this compound in an electrophilic aromatic substitution reaction might take the following form:
log(k/k₀) = ρσ⁺ + δEs
where:
log(k/k₀) is the logarithm of the relative reaction rate.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
σ⁺ (sigma-plus) is the Brown substituent constant, which accounts for the ability of substituents to stabilize a positive charge in the transition state.
δ (delta) is the steric sensitivity constant.
Es is the Taft steric parameter.
The following table provides examples of descriptors that would be relevant in QSAR studies of the chemical reactivity of this compound and their expected influence.
| Descriptor Type | Example Descriptor | Influence on Reactivity |
| Electronic | Hammett Constant (σ) | The electron-withdrawing bromo group and electron-donating propyl group will influence the electron density of the aromatic ring, affecting the rate and regioselectivity of electrophilic substitution. |
| Electronic | LUMO Energy | A lower LUMO energy would indicate a greater susceptibility of the carbonyl carbon to nucleophilic attack. |
| Steric | Taft Steric Parameter (Es) | The propyl group may sterically hinder reactions at the ortho position relative to it. |
| Topological | Molecular Connectivity Index | This descriptor relates to the branching and complexity of the molecule and can be correlated with its overall reactivity. |
By developing and validating such QSAR models with experimental data from a series of related substituted benzaldehydes, the chemical reactivity of this compound can be predicted with a reasonable degree of accuracy.
Applications in Advanced Organic Synthesis and Materials Science
4-Bromo-3-propylbenzaldehyde as a Versatile Synthetic Building Block
The strategic placement of its functional groups allows for a high degree of control and selectivity in chemical reactions, establishing this compound as a versatile tool for synthetic chemists.
Precursor in Multistep Organic Syntheses
In the realm of organic synthesis, this compound serves as a fundamental starting material for constructing more complex molecular frameworks. The aldehyde functional group is particularly reactive and can undergo a variety of transformations, including oxidations to form carboxylic acids, reductions to yield alcohols, and participation in carbon-carbon bond-forming reactions. The presence of the bromine atom further enhances its synthetic utility, as it can be readily displaced or utilized in cross-coupling reactions to introduce new substituents to the aromatic ring.
This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of functional groups is critical for biological activity. For instance, it can be used as a key intermediate in the production of various drug candidates and bioactive compounds. adpharmachem.com
Key Intermediate for Complex Molecular Architectures
The dual reactivity of this compound, stemming from its aldehyde and bromo functionalities, positions it as a crucial intermediate in the assembly of intricate molecular designs. smolecule.com Chemists can selectively manipulate one functional group while leaving the other intact for subsequent transformations, a key strategy in the total synthesis of natural products and other complex organic molecules.
The bromine atom, for example, can participate in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This capability is instrumental in constructing biaryl compounds and other elaborate structures that are often found in medicinally important molecules. adpharmachem.com
Interactive Table: Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | KMnO4, H2O | Carboxylic Acid |
| Reduction | NaBH4, CH3OH | Alcohol |
| Wittig Reaction | Ph3P=CH2 | Alkene |
| Reductive Amination | R-NH2, NaBH3CN | Amine |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst | Biaryl |
Role in the Development of Functional Materials
The unique electronic and structural properties of this compound also make it a valuable component in the creation of novel functional materials with tailored characteristics.
Precursor for Polymer Synthesis (e.g., conducting polymers, specialized resins)
In materials science, this compound can serve as a monomer or a precursor for the synthesis of a variety of polymers. The aldehyde group can undergo polymerization reactions, such as condensation with other suitable monomers, to create specialized resins. Furthermore, the bromine atom can be utilized in polymerization methods like ring-opening metathesis polymerization (ROMP) to produce polymers with specific functionalities. researchgate.net These polymers may exhibit interesting properties, such as conductivity or pH-responsiveness, making them suitable for applications in electronics and drug delivery systems. researchgate.net
Ligand Synthesis for Coordination Chemistry
This compound is a versatile starting material for the synthesis of ligands, which are molecules that bind to metal ions to form coordination complexes. The aldehyde group can be readily converted into various coordinating groups, such as imines (through reaction with amines), to create Schiff base ligands. These ligands can then be used to chelate a wide range of metal ions, forming stable complexes with potential applications in catalysis, sensing, and materials science. nih.gov The steric and electronic properties of the ligand can be fine-tuned by the presence of the bromo and propyl groups on the aromatic ring. nih.gov
Integration into Molecular Devices and Information Storage Systems
The potential for incorporating derivatives of this compound into molecular-scale devices and information storage systems is an emerging area of research. The aromatic ring provides a rigid and planar core, which is advantageous for creating ordered molecular assemblies on surfaces. The functional groups offer points of attachment to other molecules or substrates, and their electronic properties can be modulated to create molecular switches or other components for molecular electronics. While still in the early stages of exploration, the unique characteristics of this compound make it a promising candidate for the development of next-generation technologies.
Applications in Catalysis Research
The exploration of this compound in catalysis research is a niche yet growing field. Scientists are drawn to its potential due to the electronic effects of its substituents and the synthetic handles it provides for further chemical modification. These characteristics are desirable in the design of molecules that can influence the efficiency and selectivity of catalytic transformations.
While direct, extensive research specifically detailing the role of this compound as a promoter or co-catalyst is limited, the broader class of aromatic aldehydes has been investigated for such purposes. Promoters and co-catalysts are substances that, when added in small amounts to a catalytic system, enhance its activity, selectivity, or stability, without being the primary catalytic species themselves.
The aldehyde functionality in this compound can potentially interact with catalyst surfaces or intermediates in a reaction, thereby modifying the catalytic pathway. For instance, in certain metal-catalyzed reactions, the aldehyde group could coordinate to the metal center, influencing its electronic properties and, consequently, its catalytic performance. The electronic nature of the aromatic ring, modulated by the bromo and propyl groups, would further tune these interactions.
A general example of substituted benzaldehydes in catalysis is their use as promoters in zeolite-catalyzed reactions. Although specific data for the 4-bromo-3-propyl derivative is not yet prevalent in published literature, related studies on other substituted benzaldehydes have shown that they can enhance the rate of certain transformations. The table below illustrates hypothetical scenarios based on the known behavior of similar aromatic aldehydes in catalysis, pending specific experimental validation for this compound.
| Catalytic System | Transformation | Potential Role of Aromatic Aldehyde | Hypothetical Enhancement with this compound |
| Zeolite H-ZSM-5 | Methanol (B129727) to Olefins | Pore modification, stabilization of intermediates | Increased catalyst lifetime, altered product selectivity |
| Palladium on Carbon | Hydrogenation of Alkynes | Selective poisoning of active sites | Improved selectivity towards cis-alkenes |
| Lewis Acid Catalysis | Friedel-Crafts Acylation | Complexation with catalyst | Enhanced reaction rates and regioselectivity |
This table presents potential applications based on the behavior of analogous compounds and requires experimental verification for this compound.
A more extensively explored avenue for this compound in catalysis is its use as a precursor for the synthesis of complex organic molecules that can act as ligands. Ligands are crucial components of many homogeneous catalysts, binding to a central metal atom to form a catalytically active complex. The nature of the ligand profoundly influences the catalyst's activity, selectivity, and stability.
The aldehyde group of this compound is a versatile functional group that can be readily transformed into other functionalities necessary for ligand design. For example, it can undergo reductive amination to form amines, which can then be incorporated into multidentate ligands such as Schiff bases, P,N-ligands, or N-heterocyclic carbene (NHC) precursors. The bromine atom provides a convenient handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of phosphine (B1218219) groups or other coordinating moieties.
The general synthetic utility of bromo- and aldehyde-functionalized aromatics in the preparation of catalytic ligands is well-established. Below is a table summarizing potential ligand types that could be synthesized from this compound and their applications in catalysis.
| Ligand Type | Synthetic Transformation from this compound | Metal Complex | Catalytic Application |
| Schiff Base Ligands | Condensation with a primary amine | Palladium, Copper | C-C and C-N cross-coupling reactions |
| Phosphine Ligands | Cross-coupling with a diarylphosphine, followed by reduction of the aldehyde | Rhodium, Iridium | Asymmetric hydrogenation |
| N-Heterocyclic Carbene (NHC) Precursors | Conversion to an imidazole (B134444) or triazole ring system | Ruthenium, Palladium | Olefin metathesis, cross-coupling reactions |
This table outlines plausible synthetic routes to important classes of catalytic ligands starting from this compound, based on established organic synthesis methodologies.
Detailed research into the synthesis and application of specific ligands derived from this compound is an active area of investigation. The tailored electronic and steric properties imparted by the bromo and propyl groups are expected to yield catalysts with unique and potentially superior performance characteristics.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways to 4-Bromo-3-propylbenzaldehyde
The development of efficient and selective synthetic routes to this compound is a primary area of future investigation. Current synthetic strategies for analogous substituted benzaldehydes often rely on multi-step processes that may involve harsh reaction conditions or generate significant waste. Future research will likely focus on the development of more direct and atom-economical approaches.
Key areas of exploration will include:
Direct C-H Functionalization: Investigating methods for the direct formylation of 3-propylbromobenzene at the para-position would represent a significant advancement, eliminating the need for pre-functionalized starting materials.
Catalytic Methodologies: The design and application of novel transition-metal catalysts for the selective bromination of 3-propylbenzaldehyde (B25478) or the formylation of 1-bromo-2-propylbenzene (B2752785) will be crucial. Homogeneous and heterogeneous catalysis will be explored to enhance reaction efficiency and facilitate catalyst recycling.
Flow Chemistry: The use of microreactor technology could enable precise control over reaction parameters, potentially improving yields and safety for key synthetic steps.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Direct C-H Formylation | High atom economy, reduced synthetic steps | Development of selective catalysts and optimizing reaction conditions. |
| Catalytic Bromination | Potentially high selectivity | Design of novel brominating agents and catalytic systems. |
| Cross-Coupling Reactions | Modular approach allowing for late-stage functionalization | Exploration of new coupling partners and catalyst systems. |
Discovery of Unprecedented Reactivity Patterns and Transformation Methods
Understanding the unique reactivity of this compound, conferred by the interplay of the bromo, propyl, and aldehyde functionalities, is a cornerstone of future research. The electronic and steric effects of the substituents are expected to lead to novel reactivity patterns.
Future studies will likely investigate:
Orthogonal Reactivity: Exploring conditions that allow for the selective transformation of either the aldehyde or the bromo group, enabling the synthesis of a diverse range of derivatives.
Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot, triggered by the specific functionalities of this compound, to rapidly build molecular complexity.
Photoredox Catalysis: Utilizing light-driven reactions to access novel transformations and reactive intermediates that are not achievable through traditional thermal methods.
Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
The application of computational tools, particularly machine learning (ML) and artificial intelligence (AI), will be instrumental in accelerating research on this compound. These technologies can aid in both the design of synthetic routes and the prediction of reaction outcomes.
Future research in this area will focus on:
Retrosynthetic Analysis: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic pathways to this compound and its derivatives.
Reaction Outcome Prediction: Training ML models on existing chemical reaction data to predict the products, yields, and optimal conditions for reactions involving this compound.
De Novo Design: Using generative models to design novel derivatives of this compound with desired properties for specific applications.
Development of Sustainable and Eco-Friendly Methodologies for its Production and Utilization
In line with the principles of green chemistry, a significant focus of future research will be the development of sustainable methods for the synthesis and application of this compound.
This will involve:
Use of Renewable Feedstocks: Exploring biosynthetic pathways or the use of bio-based starting materials for its synthesis.
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.
Catalytic Processes: Emphasizing the use of catalytic methods to minimize waste and energy consumption.
Circular Economy Principles: Investigating the recyclability and biodegradability of materials derived from this compound.
Design of Advanced Derivatives for Specific Material Science Applications
The unique combination of a reactive aldehyde, a versatile bromo group, and a lipophilic propyl chain makes this compound an attractive building block for the synthesis of advanced materials.
Future research will target the design and synthesis of derivatives for applications in:
Organic Electronics: As a precursor for conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Liquid Crystals: The anisotropic nature of the molecule could be exploited in the design of novel liquid crystalline materials.
Porous Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in gas storage, separation, and catalysis.
Mechanistic Studies of Complex Transformations Involving this compound
A deep understanding of the reaction mechanisms underlying the transformations of this compound is essential for optimizing existing reactions and discovering new ones.
Future mechanistic studies will employ a combination of experimental and computational techniques, including:
In-situ Spectroscopy: Using techniques such as NMR and IR spectroscopy to monitor reactions in real-time and identify reactive intermediates.
Kinetic Studies: Determining reaction rates and activation parameters to elucidate the factors that control reactivity.
Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new synthetic methodologies, novel materials, and a deeper understanding of chemical reactivity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-bromo-3-propylbenzaldehyde in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately wash with soap and water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Work in a fume hood to minimize inhalation risks, as toxicological data on brominated aldehydes are limited .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromine and propyl group positions) via H and C NMR.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : Validate molecular weight (CHBrO) via ESI-MS .
Q. What are common impurities in synthetic batches of this compound, and how can they be mitigated?
- Methodological Answer : Impurities often arise from incomplete bromination (e.g., residual 3-propylbenzaldehyde) or oxidation byproducts. Employ silica gel column chromatography (hexane:ethyl acetate gradient) for purification. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in Friedel-Crafts alkylation reactions?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids like AlCl or FeCl at controlled stoichiometry (1.2–1.5 eq) to minimize over-alkylation.
- Solvent Optimization : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.
- Temperature Control : Maintain 0–5°C during bromine addition to suppress side reactions .
Q. How should contradictory spectral data (e.g., unexpected H NMR peaks) be resolved during characterization?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY and HSQC to assign ambiguous proton and carbon signals.
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
- Comparative Analysis : Cross-reference with spectral libraries of structurally similar brominated benzaldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde) .
Q. What strategies ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use molecular sieves in anhydrous solvents (e.g., dried DMSO).
- Long-Term Stability Tests : Monitor decomposition via HPLC over 6–12 months .
Q. How can this compound serve as a precursor in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh) (2–5 mol%) and KCO in THF/HO (3:1) at 80°C.
- Heck Reaction : Couple with alkenes using Pd(OAc) and P(o-tol) in DMF.
- Post-Reaction Analysis : Isolate biaryl or styryl derivatives via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
